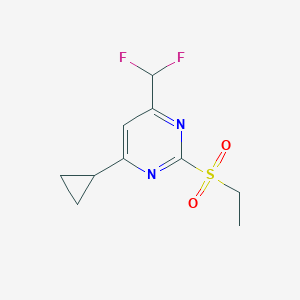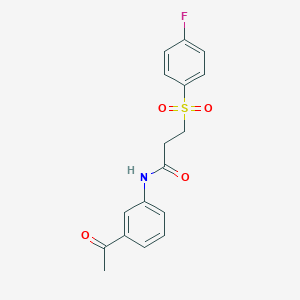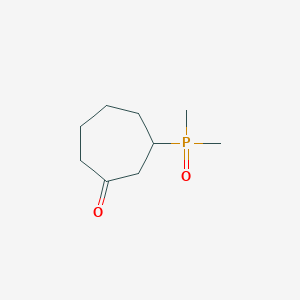![molecular formula C17H24N2O3S B2373177 (3-(dimethylamino)phenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 1705402-89-6](/img/structure/B2373177.png)
(3-(dimethylamino)phenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(Dimethylamino)phenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone is a complex organic compound known for its diverse applications in chemical and biomedical fields. This compound features a dimethylamino group and an azabicyclo structure, making it an intriguing subject for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. One common approach might involve the initial formation of the dimethylamino phenyl component through a substitution reaction, followed by the introduction of the methylsulfonyl group. The azabicyclo structure is usually constructed via a cyclization reaction, involving specific catalysts and solvents to ensure the correct stereochemistry.
Industrial Production Methods
Industrially, the production of this compound might be scaled up through automated reaction systems, maintaining stringent control over reaction conditions such as temperature, pressure, and pH. Purification processes such as chromatography and recrystallization are essential to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
This compound is known to undergo several types of chemical reactions:
Oxidation: : The methylsulfonyl group can be oxidized to introduce sulfone functionalities.
Reduction: : Certain conditions can reduce the compound to modify the azabicyclo structure.
Substitution: : The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminium hydride, sodium borohydride.
Catalysts: : Palladium on carbon, platinum oxide.
Major Products
The major products of these reactions often include derivatives with modified functional groups, enhancing the compound’s activity for specific applications.
Scientific Research Applications
Chemistry
In chemistry, (3-(dimethylamino)phenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone is used as a building block for synthesizing more complex molecules.
Biology
In biological research, it serves as a probe for studying molecular interactions due to its distinct structural features.
Medicine
Medicinal chemistry utilizes this compound in drug development, exploring its potential as a therapeutic agent for various diseases.
Industry
In the industrial sector, it is incorporated into the synthesis of advanced materials, contributing to innovations in polymers and resins.
Mechanism of Action
The mechanism by which this compound exerts its effects is often studied in the context of its interaction with biological targets:
Molecular Targets: : Enzymes, receptors.
Pathways: : The compound might influence signaling pathways, modulating cellular responses through binding interactions.
Comparison with Similar Compounds
(3-(Dimethylamino)phenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone stands out due to its unique azabicyclo structure compared to similar compounds, which might lack such complexity. Here are a few related compounds:
(3-(Dimethylamino)phenyl)((1R,5S)-3-(sulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone: : Lacks the methyl group on the sulfonyl moiety.
(3-(Dimethylamino)phenyl)(8-azabicyclo[3.2.1]octan-8-yl)methanone: : Missing the sulfonyl group altogether.
(3-(Amino)phenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone: : Substitutes the dimethylamino group with a simple amino group.
This intricate balance of functional groups gives our compound a distinctive edge in various applications. Have any specific questions or areas you want to dig into further?
Properties
IUPAC Name |
[3-(dimethylamino)phenyl]-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-18(2)13-6-4-5-12(9-13)17(20)19-14-7-8-15(19)11-16(10-14)23(3,21)22/h4-6,9,14-16H,7-8,10-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REZAIRZIOKKVDR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2C3CCC2CC(C3)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
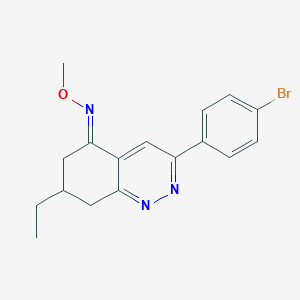

![2,2,2-trifluoroethyl N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]carbamate](/img/structure/B2373096.png)
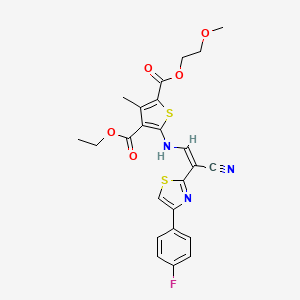
![6-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2373103.png)
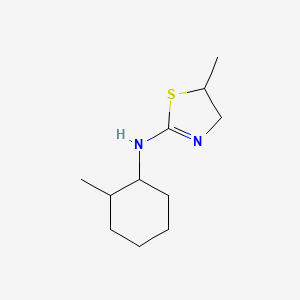
![ethyl 5-(3-cyclopentylpropanamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2373106.png)
![7-chloro-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2373107.png)
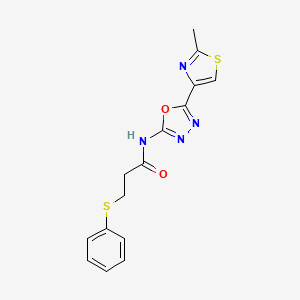
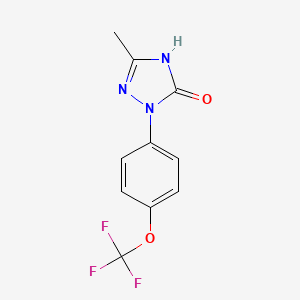
![cyclopentyl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2373112.png)
